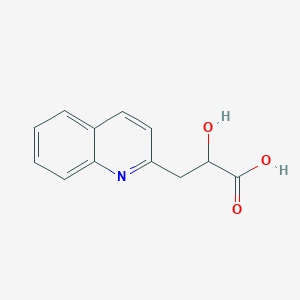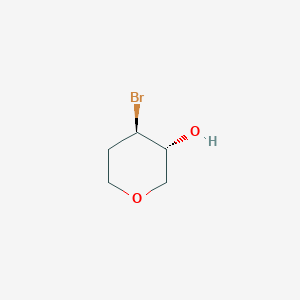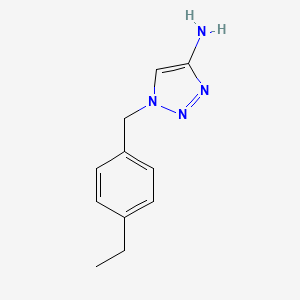
1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a 4-ethylbenzyl group. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, due to their stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Formation of Azide: The starting material, 4-ethylbenzyl bromide, is reacted with sodium azide to form 4-ethylbenzyl azide.
Cycloaddition: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.
科学的研究の応用
1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Triazoles are known for their antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: The compound can be incorporated into polymers and materials for enhanced properties such as conductivity and stability.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 1-(4-Methylbenzyl)-1h-1,2,3-triazol-4-amine
- 1-(4-Chlorobenzyl)-1h-1,2,3-triazol-4-amine
- 1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine
Uniqueness: 1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of the ethyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
1-[(4-ethylphenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-2-9-3-5-10(6-4-9)7-15-8-11(12)13-14-15/h3-6,8H,2,7,12H2,1H3 |
InChIキー |
CQWAKZUHMMCUJJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


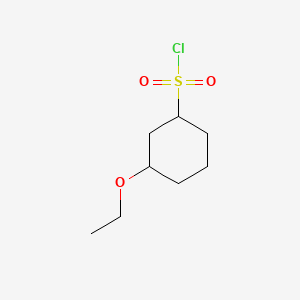
![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)
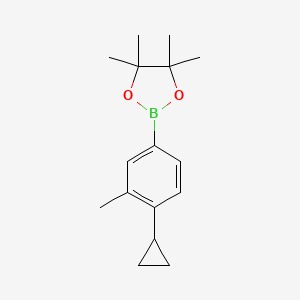


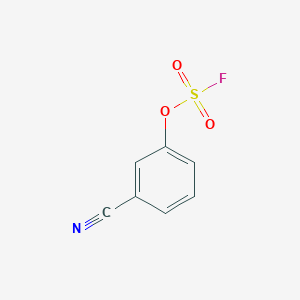
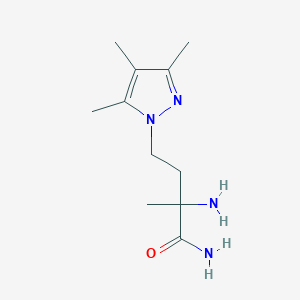



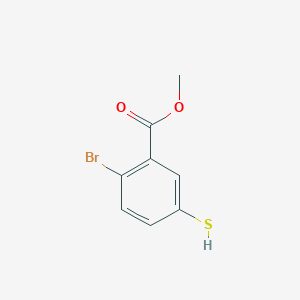
![2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol](/img/structure/B13630239.png)
